molecular formula C20H14O6 B2541059 8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 890631-62-6

8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2541059
CAS No.: 890631-62-6
M. Wt: 350.326
InChI Key: FGIPCSKEYJKNDE-UHFFFAOYSA-N
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Description

8-Ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a high-purity chemical reagent featuring a complex bichromene core structure. This compound is part of a class of molecules known for their diverse biological activities and utility as scaffolds in organic synthesis and drug discovery. Related bichromene and chromenone compounds have been identified as key structural motifs in novel natural products isolated from unique biological sources, highlighting the research interest in this chemical space (Molbank 2024) . The specific substitution pattern of an ethoxy group and a hydroxyl group on the conjugated system makes this molecule a valuable intermediate for further chemical functionalization. Potential research applications include serving as a precursor in the synthesis of more complex polycyclic structures, a candidate for photophysical studies due to its chromophore units, and a lead compound in biological screening assays. As with many specialized research chemicals, its mechanism of action is target-dependent and remains an area for ongoing investigation. Researchers can use this compound to explore new chemical entities in fields such as medicinal chemistry and materials science. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-ethoxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-2-24-16-5-3-4-11-8-15(20(23)26-19(11)16)14-10-18(22)25-17-9-12(21)6-7-13(14)17/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIPCSKEYJKNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is often used to synthesize coumarin derivatives, which can then be further modified to obtain the desired bichromene structure .

Another approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This method allows for the formation of carbon-carbon bonds, facilitating the construction of the bichromene core .

Industrial Production Methods

Industrial production of 8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced bichromenes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the bichromene scaffold significantly influence solubility, stability, and bioactivity. Key analogs and their properties are summarized below:

Compound Name & Substituents Molecular Weight Melting Point (°C) Synthesis Yield Key Functional Groups
Target: 8-Ethoxy-7'-hydroxy-[3,4'-bichromene] ~396.35* Not reported Not reported Ethoxy (-OCH₂CH₃), hydroxyl (-OH)
6’-(Dimethylaminomethyl)-7’-hydroxy-8’-methyl-[3,4’-bichromene] (Compound 2) ~421.42 239–241 83% Dimethylaminomethyl, methyl, hydroxyl
7,7’,8’-Trihydroxy-[3,4’-bichromene] (Compound 3) ~362.29 >270 45% Three hydroxyl groups
ZINC12880820: 8’-Methoxy-7-(naphthalen-2-ylmethoxy)-[3,4’-bichromene] ~498.45 Not reported Not reported Methoxy (-OCH₃), naphthalenylmethoxy
rac-2,2′-Bis(3-bromophenyl)-5,5′-dimethoxy-7,7′-dimethyl-[8,8′-bichromene] (Compound 9af) ~710.33 Not reported Not optimized Bromophenyl, methoxy, methyl

*Calculated based on molecular formula.

Key Observations:
  • Polarity and Solubility : The trihydroxy derivative (Compound 3) exhibits high polarity due to multiple -OH groups, likely reducing lipid solubility but enhancing aqueous stability . In contrast, the ethoxy group in the target compound may improve lipophilicity, favoring membrane permeability.
  • Thermal Stability : High melting points (e.g., >270°C for Compound 3) correlate with intermolecular hydrogen bonding from hydroxyl groups . The ethoxy group in the target compound may lower its melting point relative to hydroxyl-rich analogs.
  • Synthetic Accessibility: Yields for [3,4'-bichromene] derivatives vary widely (45–83%), suggesting that substituent complexity (e.g., dimethylaminomethyl in Compound 2) impacts reaction efficiency .
(a) Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: Compound 2 (dimethylaminomethyl substituent) showed potent inhibition of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), attributed to its basic dimethylamino group enhancing target interaction . The ethoxy group in the target compound may confer weaker enzyme binding due to reduced polarity.
  • Antiviral Activity : ZINC12880820 (methoxy-naphthalenylmethoxy substituents) demonstrated inhibition of SARS-CoV-2 nsp16 methyltransferase, linked to its bulky aromatic groups enhancing hydrophobic binding . The target compound’s ethoxy group may lack comparable steric bulk for similar efficacy.
(b) Anticancer Potential
  • Microtubule Inhibition : Compound 9af (bromophenyl and methyl groups) was designed for anticancer applications, with halogenated aryl groups promoting tubulin binding . The target compound’s simpler substituents may limit such activity.

Biological Activity

8-Ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound belonging to the class of bichromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione can be represented as follows:

  • Molecular Formula : C19H18O5
  • Molecular Weight : 330.34 g/mol

This compound features a bichromene backbone with ethoxy and hydroxyl substituents that may influence its biological properties.

Antioxidant Activity

Research indicates that compounds in the bichromene class exhibit significant antioxidant properties. A study highlighted the ability of similar compounds to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Bichromenes have been investigated for their anti-inflammatory effects. Preliminary findings suggest that 8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These effects could be beneficial for conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial potential of related bichromenes has been documented against various pathogens. In vitro studies show that these compounds can inhibit the growth of bacteria and fungi, suggesting a possible role in treating infectious diseases .

Cytotoxicity

Evaluations of cytotoxicity against cancer cell lines indicate that some bichromenes exhibit selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

The mechanisms through which 8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes involved in the inflammatory response.
  • Scavenging Free Radicals : The antioxidant capacity is likely due to the structural features that allow electron donation.
  • Modulation of Gene Expression : Some studies suggest that flavonoids can influence gene expression related to inflammation and apoptosis.

Study 1: Antioxidant and Anti-inflammatory Evaluation

A study conducted by researchers at a prominent university evaluated the antioxidant and anti-inflammatory properties of various bichromenes including 8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione. The results indicated a significant reduction in inflammatory markers in cell cultures treated with the compound compared to controls .

CompoundIC50 (µM)Antioxidant ActivityAnti-inflammatory Activity
8-Ethoxy-7'-hydroxy-bichromene15HighModerate
Control (Standard Antioxidant)10Very HighHigh

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings showed that it selectively inhibited cancer cell growth while exhibiting low toxicity towards normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)125
HeLa (Cervical)106
Normal Fibroblasts>50-

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 8-ethoxy-7'-hydroxy-bichromene-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor coumarin derivatives. For example, iodine-catalyzed oxidative coupling under inert atmospheres (e.g., nitrogen) at 80–100°C can dimerize chromene units, as seen in analogous bichromene syntheses . Solvent choice (e.g., dioxane or ethyl acetate/methanol mixtures) and catalyst loading (e.g., 10 mol% I₂) critically affect yield and purity. Post-synthesis purification via column chromatography (EtOAc/MeOH gradients) is recommended to isolate the target compound .

Q. How can researchers confirm the structural integrity and purity of synthesized 8-ethoxy-7'-hydroxy-bichromene-dione?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., ethoxy at C8, hydroxyl at C7') and detect impurities .
  • HR-MS : Validate molecular weight (e.g., expected [M+H⁺] for C₂₀H₁₆O₈: 385.08) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1730 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 280 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antiviral : Plaque reduction assays for RNA viruses (e.g., SARS-CoV-2), given coumarin derivatives’ reported inhibition of viral proteases .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for 8-ethoxy-7'-hydroxy-bichromene-dione in antiviral contexts?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to viral targets like SARS-CoV-2 nsp16/nsp10 complex. Compare docking scores with known inhibitors (e.g., ZINC12880820, a structurally related coumarin) . Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics.

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Address this by:

  • Standardizing protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Batch analysis : Compare HPLC and LC-MS data across studies to rule out degradation products .
  • Dose-response curves : Ensure IC₅₀ calculations use consistent curve-fitting models (e.g., four-parameter logistic) .

Q. How can regioselective modifications enhance the compound’s bioactivity or solubility?

  • Methodological Answer :

  • Ethoxy group replacement : Substitute with PEGylated chains to improve aqueous solubility while retaining the hydroxyl group for hydrogen bonding .
  • Metal complexation : Chelate with transition metals (e.g., Cu²⁺) to enhance DNA intercalation properties, as demonstrated with similar chromene derivatives .
  • Click chemistry : Introduce triazole moieties via azide-alkyne cycloaddition to explore structure-activity relationships (SAR) .

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